Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
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Overview
Description
Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that features both furan and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the condensation of furan-2-carboxylic acid hydrazide with an appropriate indole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid hydrazide: A simpler derivative with similar reactivity.
Indole-3-carboxylic acid hydrazide: Another compound featuring the indole moiety.
2-oxo-1,2-dihydro-indole derivatives: Compounds with similar structural features.
Uniqueness
Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to the combination of furan and indole moieties, which may confer distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZLPMHOJWBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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